![molecular formula C24H22N2O3 B2852472 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 838813-04-0](/img/structure/B2852472.png)

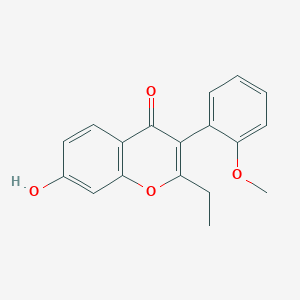

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

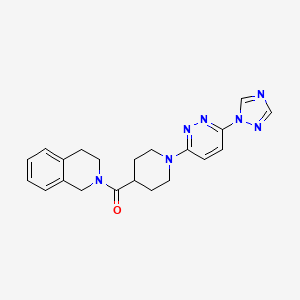

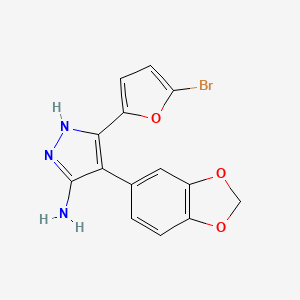

This compound is a pyrazole derivative . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

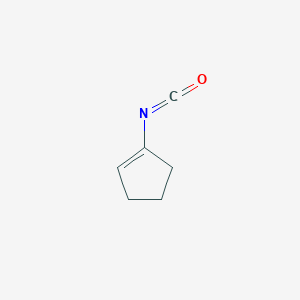

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzyloxy group, a hydroxyphenyl group, and a pyrazol-1-yl group . These groups contribute to the compound’s chemical properties and potential biological activities.Applications De Recherche Scientifique

Catalysis in Organic Synthesis

This compound can be utilized in the catalytic processes of organic synthesis. The benzyloxy and hydroxyphenyl groups may act as stabilizing agents in catalytic cycles, enhancing the efficiency of reactions such as protodeboronation of pinacol boronic esters . This is particularly valuable in the synthesis of complex organic molecules where precise control over reaction pathways is crucial.

Pharmaceutical Drug Design

The pyrazoline moiety present in this compound is known to be a pharmacologically active scaffold. It is found in several marketed molecules with a wide range of uses, establishing its importance in the pharmaceutical sector . This compound could serve as a lead structure for the development of new drugs with potential applications in treating various diseases.

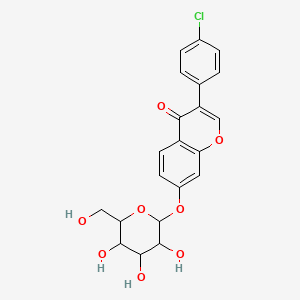

Anticancer Research

Derivatives of this compound have been designed and synthesized for their potential EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . This suggests that the compound could be a valuable tool in anticancer research, particularly in the design of new chemotherapy agents.

Neutron Capture Therapy

Boronic esters, closely related to the structure of this compound, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a promising approach for treating cancer by targeting tumors at the cellular level with minimal damage to surrounding healthy tissues.

Antimicrobial Activity

The compound’s structure, which includes a benzyloxyphenyl group, could be explored for its antimicrobial properties. Benzimidazole and related structures have shown effectiveness against various strains of microorganisms, suggesting potential use in developing new antibacterial agents .

Chemical Synthesis Building Blocks

The benzyloxyphenyl group within this compound’s structure is a valuable building block in chemical synthesis. It can be used to create a variety of phenyl urea derivatives, which have numerous applications in developing materials and chemicals for industrial purposes .

Propriétés

IUPAC Name |

1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYSJJYEQVFMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-(4-hydroxyphenyl)-5-[4-(phenylmethoxy)phenyl]-2-pyrazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2852411.png)